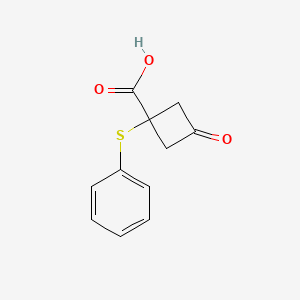

3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid

Description

3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a ketone group at position 3, a phenylthio (S-Ph) substituent, and a carboxylic acid group at position 1. The cyclobutane ring introduces conformational rigidity, making it valuable in medicinal chemistry for stabilizing peptide structures or modulating drug-receptor interactions . The phenylthio group contributes unique electronic and steric properties, distinguishing it from oxygen- or halogen-substituted analogs.

Properties

Molecular Formula |

C11H10O3S |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

3-oxo-1-phenylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H10O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,14) |

InChI Key |

QLWUBDIDLUTDKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC1(C(=O)O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the reaction of acetone, bromine, and malononitrile in the presence of ethanol, DMF (dimethyl formamide), and water as solvents. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst . The reaction proceeds through a three-step process to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the keto group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid with structurally related compounds:

*Calculated molecular weight based on formula.

Electronic and Steric Effects

- Phenylthio vs. Phenyl ( vs. Target): The sulfur atom in the phenylthio group is larger and more polarizable than oxygen, increasing lipophilicity and altering metabolic pathways (e.g., oxidation to sulfoxides) . This may enhance membrane permeability in drug design.

- Methoxyphenyl vs. Phenylthio ( vs.

- Chlorophenyl vs. Phenylthio ( vs. Target): Chlorine’s electronegativity may stabilize the molecule through inductive effects, whereas the phenylthio group offers greater steric bulk and nucleophilic reactivity.

Biological Activity

3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid is an organic compound known for its unique cyclobutane structure, which features a carbonyl group and a phenylthio substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is essential for elucidating its pharmacological potential.

- Molecular Formula : C11H10O3S

- Molecular Weight : Approximately 224.28 g/mol

- Structure : The compound consists of a cyclobutane ring with a carboxylic acid and a phenylthio group, contributing to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities. The presence of both hydroxy and phenylthio groups in this compound may enhance its interactions with biological targets, indicating its potential as a candidate for further pharmacological studies.

Potential Biological Activities

- Antimicrobial Activity : Compounds structurally related to this compound have shown promising results in inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Anticancer Effects : Initial studies suggest that this compound could inhibit cancer cell proliferation, making it a candidate for cancer therapeutics.

Case Studies

Several studies have explored the biological activity of cyclobutane derivatives. For instance, a study on structurally similar compounds demonstrated significant inhibition of fatty acid synthase (FAS), an enzyme involved in lipid biosynthesis, which is often overexpressed in cancer cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, the following hypotheses have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer.

- Receptor Interaction : It may interact with specific receptors on cell membranes, altering cellular signaling pathways that lead to desired therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

- Oxidation Reactions : Utilizing reagents like potassium permanganate or chromium trioxide to introduce functional groups.

- Reduction Reactions : Employing lithium aluminum hydride or sodium borohydride for reduction processes.

These synthetic methods allow for the development of diverse derivatives, facilitating extensive biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.